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  • Product: 3-Amino-6-methyl-4-pyridazinol
  • CAS: 18591-86-1

Core Science & Biosynthesis

Foundational

Foreword: Navigating the Uncharted Path of a Novel Pyridazinone

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Amino-6-methyl-4-pyridazinol To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive technical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Amino-6-methyl-4-pyridazinol

To the dedicated researcher, scientist, and drug development professional, this document serves as a comprehensive technical guide for elucidating the pharmacokinetic properties of the novel chemical entity, 3-Amino-6-methyl-4-pyridazinol. As of this writing, specific experimental data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this particular molecule are not available in the public domain. Therefore, this guide is structured to provide both a robust strategic framework and detailed, field-proven methodologies for its complete pharmacokinetic characterization.

Our approach is grounded in the established principles of drug metabolism and pharmacokinetics (DMPK) and informed by extensive data from structurally related pyridazinone analogues. The pyridazinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives explored for their therapeutic potential, including analgesic, anti-inflammatory, and cardiovascular applications.[1][2][3] This guide will empower you to generate the critical data necessary to advance 3-Amino-6-methyl-4-pyridazinol from a promising molecule to a viable clinical candidate.

A crucial initial consideration for this molecule is its tautomeric nature. 3-Amino-6-methyl-4-pyridazinol exists in equilibrium with its more stable keto form, 3-amino-6-methyl-1H-pyridazin-4-one . In biological systems and for the purposes of drug design and analysis, the pyridazinone form is predominantly considered.[4][5] This guide will proceed with the understanding that the compound of interest is this pyridazinone tautomer.

Section 1: Foundational Physicochemical and In Silico Assessment

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's physicochemical properties is paramount. These characteristics are strong determinants of its pharmacokinetic behavior. Concurrently, a comprehensive in silico evaluation can provide early-stage predictions, guiding subsequent experimental designs and helping to anticipate potential liabilities.

Essential Physicochemical Characterization

The following experimental determinations are critical:

  • Solubility: Aqueous solubility across a physiologically relevant pH range (e.g., pH 2.0, 6.5, 7.4) is a primary driver of oral absorption. Poor solubility can be a significant hurdle to achieving adequate bioavailability.[6]

  • Lipophilicity (LogP/LogD): The partition coefficient is a key indicator of a compound's ability to cross biological membranes. An optimal LogP/LogD value (typically between 1 and 3) is often sought for oral drugs to balance solubility and permeability.

  • pKa: The ionization constant(s) will determine the charge state of the molecule at different physiological pH values, which profoundly impacts its solubility, permeability, and potential for ion trapping.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A variety of computational tools, such as the SwissADME server, can provide valuable first-pass estimates of a compound's drug-likeness and ADMET profile.[7][8][9] For a molecule like 3-amino-6-methyl-1H-pyridazin-4-one, these models can predict:

  • Gastrointestinal (GI) Absorption: Likelihood of high absorption.

  • Blood-Brain Barrier (BBB) Penetration: Whether the compound is likely to enter the central nervous system.

  • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions by inhibiting major drug-metabolizing enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Substrate of P-glycoprotein (P-gp): Whether the compound is likely to be a substrate for efflux transporters, which can limit absorption and distribution.[10]

  • Lipinski's Rule of Five: A general assessment of drug-likeness for orally administered compounds.

These predictions are not a substitute for experimental data but are invaluable for hypothesis generation and risk assessment.

Section 2: In Vitro Pharmacokinetic Profiling: The Building Blocks of In Vivo Behavior

In vitro assays provide a controlled environment to dissect individual pharmacokinetic processes, offering a cost-effective way to rank compounds and identify potential issues before advancing to animal studies.

Metabolic Stability Assessment

The primary goal is to determine the intrinsic clearance (Cl_int_) of the compound. This is a measure of the metabolic capacity of the liver for the drug, independent of blood flow.

  • Preparation: Prepare a reaction mixture containing liver microsomes (from human and relevant preclinical species, e.g., rat, dog) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation: Add 3-amino-6-methyl-1H-pyridazin-4-one (typically at 1 µM) to the pre-warmed reaction mixture to start the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t_1/2_) and intrinsic clearance.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Liver Microsomes init Add Compound (1 µM) Incubate at 37°C prep1->init prep2 NADPH System prep2->init prep3 Buffer (pH 7.4) prep3->init sampling Sample at 0, 5, 15, 30, 60 min init->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and Intrinsic Clearance lcms->data

Caption: Workflow for liver microsomal stability assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins (like albumin) governs the unbound fraction, which is the portion free to interact with targets, be metabolized, and be excreted.[11] High protein binding (>99%) can affect drug distribution and clearance.

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Procedure: Add plasma to one chamber and a buffer solution containing 3-amino-6-methyl-1H-pyridazin-4-one to the other.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Section 3: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand how the individual ADME properties integrate to determine the overall exposure and fate of the drug in a whole organism.

Study Design: A Phased Approach

A typical pharmacokinetic study is conducted in rodents (e.g., Sprague-Dawley rats) and involves both intravenous (IV) and oral (PO) administration to determine absolute oral bioavailability.[12]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing Groups:

    • Group 1 (IV): 1-2 mg/kg administered as a bolus via the tail vein. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.

    • Group 2 (PO): 5-10 mg/kg administered by oral gavage. This route is used to assess oral absorption and first-pass metabolism.

  • Blood Sampling: Serial blood samples (e.g., 50-100 µL) are collected from a cannulated vessel at specific time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is harvested by centrifugation.

  • Sample Analysis: Plasma concentrations are quantified using a validated LC-MS/MS method.[12]

Key Pharmacokinetic Parameters
ParameterAbbreviationDescription
Maximum Concentration C_max_The highest observed concentration in plasma after oral administration.
Time to C_max_ T_max_The time at which C_max_ is reached.
Area Under the Curve AUCThe total drug exposure over time, calculated from the concentration-time plot.
Half-Life t_1/2_The time required for the plasma concentration to decrease by half.
Clearance ClThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral Bioavailability F (%)The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO_ / AUC_IV_) * (Dose_IV_ / Dose_PO_) * 100.[13]

Section 4: Bioanalytical Methodology: The Gold Standard

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard for its superior sensitivity, selectivity, and speed.[14]

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol is adapted from established methods for similar aminopyridazine compounds.[14]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar but stable isotope-labeled version of the analyte or another pyridazinone).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Luna C18, 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 3 minutes) to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor ion (the protonated molecule, [M+H]+) and a characteristic product ion must be determined by infusing the compound into the mass spectrometer. For 3-amino-6-methyl-1H-pyridazin-4-one (C5H7N3O, MW: 125.13), the [M+H]+ would be m/z 126.1. A suitable fragment ion would then be selected for monitoring.

G plasma Plasma Sample (50 µL) add_is Add Acetonitrile + Internal Standard (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification vs. Calibration Curve msms->quant

Caption: LC-MS/MS bioanalytical workflow for plasma samples.

Section 5: Metabolite Identification and Pathway Elucidation

Understanding how a compound is metabolized is critical for predicting potential drug-drug interactions and identifying any active or toxic metabolites.

Predicted Metabolic Pathways

Based on the chemical structure of 3-amino-6-methyl-1H-pyridazin-4-one, several metabolic pathways are plausible:

  • Phase I Reactions (Oxidation):

    • Hydroxylation of the methyl group.

    • Oxidation of the pyridazinone ring.

  • Phase II Reactions (Conjugation):

    • N-Acetylation of the primary amino group.

    • Glucuronidation of the hydroxyl group (if the pyridazinol tautomer is present) or a hydroxylated metabolite.

    • Sulfation of the hydroxyl group or a hydroxylated metabolite.

G cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) Parent 3-Amino-6-methyl- 1H-pyridazin-4-one M1 Hydroxymethyl Metabolite Parent->M1 CYP450 M2 Ring-Oxidized Metabolite Parent->M2 CYP450 M3 N-Acetyl Metabolite Parent->M3 NAT M4 Glucuronide Conjugate M1->M4 UGT M5 Sulfate Conjugate M1->M5 SULT M2->M4 M2->M5

Caption: Plausible metabolic pathways for the compound.

Experimental Approach

Metabolite identification studies are typically performed using samples from in vitro metabolic stability assays (microsomes, hepatocytes) and from in vivo studies (plasma, urine, feces). High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of potential metabolites, allowing for the determination of their elemental composition and structural elucidation through fragmentation patterns.

Conclusion

This guide provides a comprehensive, technically grounded framework for the complete pharmacokinetic characterization of 3-Amino-6-methyl-4-pyridazinol. By following these established methodologies, from initial in silico predictions to definitive in vivo studies, researchers can generate the high-quality data package required for informed decision-making in the drug development process. While the path for any new chemical entity is challenging, a systematic and rigorous approach to understanding its ADME properties is the surest way to unlock its therapeutic potential.

References

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhal
  • Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JBR Journal of Clinical Diagnosis and Research.
  • Therapeutic Potential of a Novel Pyridazinone Derivative in Modulating Lipid and Carbohydrate Metabolism. Research Journal of Pharmacy and Technology.
  • Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Chemistry & Biology Interface.
  • [Characterization of the analgetic properties of 3-amino-4-mercapto-6-methylpyridazine as compared with some standard pharmaca (author's transl)]. Pharmazie.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.
  • Plasma protein binding of dipyrone metabolites in man. European Journal of Clinical Pharmacology.
  • A rapid and sensitive HPLC-MS/MS method for determination of an aminopyridazine derived anti-neuroinflammatory agent (ZW14) in dog plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity.
  • Plasma protein binding – Knowledge and References. Taylor & Francis Online.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Pyridazinones. 1.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules.
  • 3-AMINO-6-METHYL-1-(3-(TRIFLUOROMETHYL)PHENYL)PYRIDAZIN-4(1H)-ONE. gsrs.
  • Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies.
  • Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En. Indonesian Journal of Chemistry.
  • A Multianalyte Method for the Quantification of Current-Use Pesticides in Human Serum or Plasma Using Isotope Dilution Gas Chromatography-High-Resolution Mass Spectrometry.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules.
  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][15]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry.

  • Albumin Binding as a General Strategy for Improving the Pharmacokinetics of Proteins. Protein Science.
  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry.
  • Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine. BenchChem.
  • Discovery of Potent PDE4 Inhibitors with 3(2H)
  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie.
  • pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calcul
  • Inhibition of transient receptor potential vanilloid 1 (TRPV1) by a novel selective antagonist for anti-nociceptive effect on inflammatory pain without hyperthermia. PLOS ONE.
  • Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Molecules.
  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Scientific Reports.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc.
  • A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach. BenchChem.
  • ICOTYDE™ (icotrokinra) tablets, for oral use. fda.gov.
  • Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. Journal of Medicinal Chemistry.
  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. FLORE.
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Exploratory

Comprehensive Technical Guide and Safety Protocol for 3-Amino-6-methyl-4-pyridazinol

Executive Summary In modern drug discovery and agrochemical development, the pyridazine core has emerged as a privileged scaffold. Specifically, 3-Amino-6-methyl-4-pyridazinol (CAS: 18591-86-1) serves as a highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyridazine core has emerged as a privileged scaffold. Specifically, 3-Amino-6-methyl-4-pyridazinol (CAS: 18591-86-1) serves as a highly versatile building block[1]. As a Senior Application Scientist, I have observed that the true value of this compound lies in its tautomeric flexibility and its ability to act as a bioisostere for various amide and phenolic systems. This guide synthesizes field-proven handling protocols, physicochemical profiling, and self-validating experimental workflows to ensure researchers can leverage this compound safely and effectively.

Physicochemical Profiling & Structural Logic

Understanding the physical properties of 3-Amino-6-methyl-4-pyridazinol is critical before opening the vial. The compound exists in a tautomeric equilibrium between the 4-pyridazinol (aromatic hydroxyl) and the 1H-pyridazin-4-one (ketone) forms[2].

Causality in Experimental Design: This tautomerism dictates its reactivity. The electron-rich nature of the aminopyridazine ring makes it highly susceptible to electrophilic aromatic substitution at the C5 position, but it also renders the molecule prone to oxidative degradation if exposed to prolonged ambient light and atmospheric oxygen. Consequently, standardizing storage and solubilization is paramount.

Quantitative Data Summary

Below is the consolidated physicochemical data required for accurate stoichiometric calculations and mass spectrometry validation.

PropertyValue / Description
Chemical Name 3-Amino-6-methyl-4-pyridazinol
Synonyms 3-amino-6-methyl-1H-pyridazin-4-one[2]
CAS Registry Number 18591-86-1[1]
Molecular Formula C5H7N3O[2]
Monoisotopic Mass 125.0589 Da[2]
Predicted [M+H]+ (LC-MS) 126.066 m/z[2]
Appearance Solid crystalline substance[1]
Solubility Profile Soluble in DMSO; limited aqueous solubility[1]

Safety Data Sheet (SDS) & Handling Guidelines

Heterocyclic amines carry specific toxicological profiles. While specific in vivo toxicity data for this exact derivative is limited, we must apply the precautionary principle and treat it according to the hazard profile of the broader aminopyridazine class[3].

GHS Classification & Hazard Statements
  • Acute Toxicity (Oral) - Category 4: Harmful if swallowed (H302)[3].

  • Skin Corrosion/Irritation - Category 2: Causes skin irritation (H315)[3].

  • Serious Eye Damage/Irritation - Category 2: Causes serious eye irritation (H319)[3].

  • Specific Target Organ Toxicity (Single Exposure) - Category 3: May cause respiratory irritation (H335)[3].

Expert Handling Insights & Causality
  • PPE & Engineering Controls: Always handle within a certified chemical fume hood. The crystalline nature of the solid poses a micro-dust inhalation risk[4]. Use anti-static spatulas to prevent aerosolization. Nitrile gloves (minimum 0.11 mm thickness) and safety goggles are mandatory.

  • Storage Logic: Store at -20°C under an inert atmosphere (Argon or Nitrogen)[5]. The primary amine can slowly react with atmospheric CO2 to form carbamates, while the core can oxidize. Desiccants should be used in the secondary container to prevent hydrate formation.

SDS_Workflow e1 Acute Exposure Event e2 Inhalation Move to fresh air. Administer O2 if needed. e1->e2 e3 Skin/Eye Contact Rinse continuously for 15 minutes. e1->e3 e4 Ingestion Rinse mouth. Do NOT induce vomiting. e1->e4 e5 Seek Immediate Medical Attention Provide SDS to Physician e2->e5 e3->e5 e4->e5

Fig 1: Emergency response workflow for acute exposure to aminopyridazinols.

Experimental Protocols & Methodologies

To ensure reproducibility, protocols involving 3-Amino-6-methyl-4-pyridazinol must be self-validating. The following methodologies incorporate built-in quality control steps.

Protocol 1: Preparation and Validation of 10 mM in vitro Screening Stocks

Rationale: Aqueous solutions of aminopyridazinols can precipitate or degrade over time. Anhydrous DMSO is the optimal vehicle[1], but its hygroscopic nature requires strict control.

  • Preparation: Equilibrate the vial of 3-Amino-6-methyl-4-pyridazinol to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Weigh exactly 1.25 mg of the compound using a microbalance inside a ventilated enclosure.

  • Solubilization: Add 1.00 mL of anhydrous, degassed DMSO. Vortex for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes until the solution is optically clear.

  • Self-Validation (LC-MS): Dilute a 1 µL aliquot into 999 µL of Acetonitrile/Water (50:50 with 0.1% Formic Acid). Inject onto an LC-MS system.

    • Acceptance Criteria: A single major peak (>95% UV purity at 254 nm) with a mass corresponding to the [M+H]+ adduct at 126.06 m/z [2].

  • Storage: Aliquot the remaining stock into amber glass vials, purge the headspace with Argon, seal tightly, and store at -80°C for long-term stability.

Protocol 2: Chemoselective N-Acylation

Rationale: The molecule possesses two competing nucleophilic sites: the primary amine and the tautomeric hydroxyl oxygen. To achieve orthogonal functionalization (N-acylation over O-acylation), steric hindrance and base selection are the controlling factors.

  • Reaction Setup: Dissolve 1.0 eq of 3-Amino-6-methyl-4-pyridazinol in anhydrous DMF (0.2 M concentration) under an Argon atmosphere.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that deprotonates the amine without aggressively polarizing the hydroxyl group, favoring N-attack.

  • Electrophile Addition: Cool the reaction to 0°C. Dropwise, add 1.1 eq of the desired acyl chloride.

  • Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via UPLC-MS. The formation of the N-acyl product will show a mass shift corresponding to the acyl group addition.

  • Quenching: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

Reactivity n1 3-Amino-6-methyl-4-pyridazinol (Tautomeric Core) n2 N-Acylation (Primary Amine) n1->n2 Acyl Chloride, DIPEA (Kinetic Control) n3 O-Alkylation (Hydroxyl Group) n1->n3 Alkyl Halide, K2CO3 (Thermodynamic Control) n4 Electrophilic Halogenation (C5 Position) n1->n4 NBS / NCS (Electrophilic Aromatic Sub.)

Fig 2: Chemoselective functionalization pathways of the tautomeric pyridazinol core.

References

  • PubChemLite / CCSbase. "3-amino-6-methyl-4-pyridazinol (C5H7N3O)." Université du Luxembourg. Available at:[Link]

  • PubChem Database (NIH). "4-Aminopyridazine | C4H5N3 | CID 298492 - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 3-Amino-6-methyl-4-pyridazinol Stock Solutions for In Vitro Cell Culture Assays

Executive Summary 3-Amino-6-methyl-4-pyridazinol (CAS No. 18591-86-1) is a highly versatile, electron-deficient heterocyclic building block frequently utilized in medicinal chemistry and drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-6-methyl-4-pyridazinol (CAS No. 18591-86-1) is a highly versatile, electron-deficient heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Because of its unique physicochemical properties, handling this compound requires precise solvent management to ensure reproducibility in downstream phenotypic and target-based cell culture assays. This application note provides a comprehensive, self-validating protocol for the preparation, storage, and in vitro dosing of 3-Amino-6-methyl-4-pyridazinol, designed specifically for researchers and drug development professionals.

Pharmacological Relevance & Physicochemical Profile

The pyridazine ring—a six-membered heterocycle featuring two adjacent nitrogen atoms—has evolved into a privileged scaffold in medicinal chemistry. Its pronounced dipole moment, dual hydrogen-bond accepting capabilities, and capacity for π-π stacking interactions make it an ideal pharmacophore for targeting kinases, epigenetic modulators, and RNA-protein complexes ().

To successfully utilize 3-Amino-6-methyl-4-pyridazinol in cell-based assays, researchers must account for its molecular weight and solubility profile. The quantitative physicochemical data required for accurate molarity calculations are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Amino-6-methyl-4-pyridazinol

PropertySpecification
Compound Name 3-Amino-6-methyl-4-pyridazinol
CAS Number 18591-86-1
Molecular Formula C 5​ H 7​ N 3​ O
Molecular Weight 125.13 g/mol
Monoisotopic Mass 125.0589 Da
Scaffold Class Pyridazine Heterocycle
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
Storage (Lyophilized Powder) +4°C to +25°C (Desiccated)
Storage (Stock Solution) -20°C to -80°C (Protect from light)

Causality in Solvent Selection and Assay Design

Why DMSO? The polarizable N-N bond and the electron-deficient nature of the pyridazine ring necessitate a highly polar, aprotic solvent for complete dissolution. Anhydrous DMSO is the gold standard because it disrupts the intermolecular hydrogen bonding of the powder without chemically altering the compound.

The 0.1% DMSO Toxicity Threshold: While DMSO is required for solubility, its final concentration in the cell culture well must be strictly maintained at or below 0.1% (v/v) . Exceeding this threshold has been empirically shown to induce drastic transcriptomic alterations, off-target epigenetic changes, and overt cytotoxicity, which fundamentally confound assay readouts (). This biological constraint dictates the requirement for a highly concentrated master stock (e.g., 100 mM), allowing for a 1:1000 or greater dilution in the final assay well.

Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock Solution

Note: Always wear appropriate PPE. Perform steps in a biosafety cabinet to maintain sterility.

  • Equilibration: Allow the vial of lyophilized 3-Amino-6-methyl-4-pyridazinol to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which degrades the compound and artificially inflates the weighed mass.

  • Weighing: Accurately weigh the desired mass of the compound (e.g., 12.51 mg) using an analytical balance.

  • Dissolution: Calculate the required volume of anhydrous, cell-culture grade DMSO (≥99.9% purity). To achieve a 100 mM stock from 12.51 mg (0.1 mmol) of compound, add exactly 1.0 mL of DMSO.

  • Homogenization: Vortex the solution for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes until complete dissolution is achieved.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 50 µL) in sterile, amber microcentrifuge tubes. Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce moisture into the highly hygroscopic DMSO, leading to compound hydrolysis and precipitation over time.

Protocol B: Intermediate Dilution and Cell Culture Dosing

To prevent localized solvent toxicity and compound precipitation, the master stock must never be added directly to the cells.

  • Thawing: Thaw a single 50 µL aliquot of the 100 mM stock at room temperature. Discard any unused portion after the experiment.

  • Intermediate Dilution (1:100): Prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed complete culture media. Critical Step: Add the DMSO stock dropwise while continuously vortexing the media to buffer the "solvent shock" and prevent the pyridazine compound from crashing out of solution.

  • Serial Dilution: Perform any required serial dilutions in a 96-well deep-well plate using the 1 mM intermediate stock (which now contains 1% DMSO).

  • Final Transfer (1:10): Transfer the diluted compound to the cell culture plate at a 1:10 ratio (e.g., 10 µL of intermediate into 90 µL of culture media). For the highest dose (100 µM final concentration), this yields a final DMSO concentration of exactly 0.1% .

Self-Validating System: The Vehicle Control

To ensure trustworthiness in your data, every assay must include a parallel Vehicle Control . Process a blank DMSO sample identically to the compound (1:100 intermediate dilution, followed by a 1:10 final transfer) to achieve a 0.1% DMSO baseline in the cells. If the viability or phenotypic readout of the vehicle control deviates significantly from the untreated (media-only) baseline, the assay is invalid due to solvent-induced artifacts.

Experimental Workflow Visualization

G Powder 3-Amino-6-methyl-4-pyridazinol (Lyophilized Powder) Stock 100 mM Master Stock (Anhydrous DMSO) Powder->Stock Dissolve in DMSO (Vortex/Sonicate) Aliquots Aliquoting & Storage (-20°C to -80°C) Stock->Aliquots Prevent freeze-thaw (Protect from light) Inter Intermediate Dilution (Culture Media) Aliquots->Inter Thaw & dilute 1:100 (Dropwise addition) Assay Cell Culture Assay (Final DMSO ≤ 0.1%) Inter->Assay 1:10 Final Transfer (Serial Dilution) Data Phenotypic Readout & Vehicle Control Validation Assay->Data Incubate 24-72h

Workflow for the preparation and in vitro dosing of 3-Amino-6-methyl-4-pyridazinol.

References

  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., ... & Caiment, F. (2019). "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 9(1), 4641. URL:[Link]

Application

Mass Spectrometry Characterization of 3-Amino-6-methyl-4-pyridazinol: A Comprehensive Technical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed protocol for the characterization of 3-Amino-6-methyl-4-pyridazinol using Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the characterization of 3-Amino-6-methyl-4-pyridazinol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a heterocyclic compound, 3-Amino-6-methyl-4-pyridazinol represents a class of molecules with significant interest in the development of pharmaceuticals and agrochemicals.[1][2] Accurate characterization is fundamental for its use as a synthetic intermediate and for metabolic studies. This document outlines a robust methodology employing Electrospray Ionization (ESI) to determine the compound's molecular weight, confirm its elemental composition via high-resolution mass spectrometry, and elucidate its structure through the analysis of its fragmentation patterns. The protocols and insights provided herein are designed to be a self-validating system, ensuring technical accuracy and reproducibility for researchers in drug discovery and development.

Introduction: The Significance of Pyridazinol Derivatives

Pyridazine derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, serving as key structural motifs in many pharmaceutical agents.[2][3] 3-Amino-6-methyl-4-pyridazinol (C₅H₇N₃O) is a functionalized pyridazine core, making it a valuable intermediate for the synthesis of more complex bioactive molecules.[1] Mass spectrometry is an indispensable tool for the unambiguous identification and structural elucidation of such compounds.[4] Its high sensitivity and specificity allow for precise molecular weight determination and provide deep structural insights through controlled fragmentation, which is critical for quality control, metabolite identification, and advancing drug development programs. This guide details the application of modern LC-MS/MS techniques for a comprehensive characterization of this specific pyridazinol derivative.

Compound Profile: Physicochemical Properties

A foundational step in any analytical method development is understanding the analyte's basic properties. The key identifiers and mass spectrometric data for 3-Amino-6-methyl-4-pyridazinol are summarized below.

PropertyValueSource
IUPAC Name 3-amino-6-methyl-1H-pyridazin-4-one[5]
Molecular Formula C₅H₇N₃O[5]
Monoisotopic Mass 125.058914 Da[5]
Predicted [M+H]⁺ 126.06619 m/z[5]
Predicted [M+Na]⁺ 148.04813 m/z[5]
Predicted [M-H]⁻ 124.05164 m/z[5]

Table 1: Key chemical and mass spectrometric identifiers for 3-Amino-6-methyl-4-pyridazinol. Data sourced from PubChem.[5]

Experimental Protocol: LC-MS/MS Analysis

This section provides a step-by-step methodology for the analysis of 3-Amino-6-methyl-4-pyridazinol. The causality behind key experimental choices is explained to ensure adaptability and understanding.

Materials and Reagents
  • Analyte: 3-Amino-6-methyl-4-pyridazinol (≥98% purity)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Mobile Phase Additive: Optima™ LC/MS grade Formic Acid

Sample Preparation

Rationale: Proper sample preparation is critical to ensure analyte stability and compatibility with the LC-MS system. A simple "dilute and shoot" method is sufficient for the pure compound, minimizing sample manipulation.[6]

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 3-Amino-6-methyl-4-pyridazinol and dissolve it in 1.0 mL of methanol. Vortex until fully dissolved.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 (v/v) Methanol:Water to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for modern high-sensitivity mass spectrometers.

Liquid Chromatography (LC) Method

Rationale: Reversed-phase chromatography is selected for its robustness in analyzing polar to moderately non-polar small molecules. The addition of formic acid to the mobile phase is crucial; it acidifies the eluent to promote the protonation of the basic amino group on the pyridazinol ring, which significantly enhances the ionization efficiency in positive-ion ESI.[7]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Table 2: Optimized Liquid Chromatography parameters for the separation of 3-Amino-6-methyl-4-pyridazinol.

Mass Spectrometry (MS) Method

Rationale: Electrospray ionization (ESI) is the chosen technique as it is a soft ionization method ideal for polar, thermally labile molecules, allowing for the gentle transfer of ions from solution to the gas phase.[8] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to leverage accurate mass measurements for formula confirmation. The experiment is conducted in two stages: a full MS scan to detect the protonated parent molecule and a tandem MS (MS/MS) scan to induce and analyze its fragments.

ParameterSetting
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Cone/Skimmer Voltage 30 V
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 350 °C
Acquisition Mode 1 Full Scan MS
Mass Range50 - 300 m/z
Acquisition Mode 2 Tandem MS (MS/MS)
Precursor Ion126.0662 m/z
Activation TypeCollision-Induced Dissociation (CID)
Collision EnergyRamped (e.g., 10-40 eV)

Table 3: Mass Spectrometry parameters for the characterization of 3-Amino-6-methyl-4-pyridazinol.

Results and Discussion: Data Interpretation

Workflow Overview

The analytical workflow ensures a systematic approach from sample handling to final data interpretation, providing a self-validating process for structural confirmation.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation A 1. Prepare 1 µg/mL Working Solution B 2. Inject into LC System (C18 Separation) A->B C 3. ESI+ Ionization B->C D 4. Full MS Scan (Detect [M+H]⁺) C->D E 5. Tandem MS Scan (Fragment [M+H]⁺) D->E F 6. Confirm Elemental Composition (Accurate Mass) E->F G 7. Elucidate Structure (Fragmentation Analysis) F->G G parent [M+H]⁺ m/z 126.07 C₅H₈N₃O⁺ frag1 m/z 98.06 C₄H₆N₂⁺ parent->frag1 -CO frag2 m/z 109.04 C₄H₅N₂O⁺ parent->frag2 -NH₃ frag3 m/z 81.04 C₄H₅N₂⁺ frag1->frag3 -NH₃

Caption: Proposed major fragmentation pathways for 3-Amino-6-methyl-4-pyridazinol.

Conclusion

This application note provides a comprehensive and robust protocol for the mass spectrometric characterization of 3-Amino-6-methyl-4-pyridazinol. By combining high-resolution LC-MS for molecular formula confirmation with tandem MS for structural elucidation, this methodology offers a high degree of confidence in the analytical results. The detailed experimental parameters and the discussion of the underlying scientific principles are intended to empower researchers, scientists, and drug development professionals to successfully implement and adapt this method for the characterization of this and structurally related compounds.

References

  • Štefane, B., & Kočevar, M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Journal of the American Society for Mass Spectrometry, 31(8), 1634-1643.
  • PubChem. (n.d.). 3-amino-6-methyl-4-pyridazinol. National Center for Biotechnology Information. Available from: [Link]

  • EURL-SRM. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. Available from: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies, Inc. Available from: [Link]

  • National Institute of Standards and Technology. (2025). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. NIST. Available from: [Link]

  • ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Available from: [Link]

  • Chemcas. (n.d.). 4-Pyridazinecarboxylic acid, 3-amino-6-methyl-. Available from: [Link]

  • American Chemical Society. (n.d.). Amino Acid Clusters Formed by Sonic Spray Ionization. ACS Publications. Available from: [Link]

  • University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link]

  • Chem-Impex International. (n.d.). 3-Amino-6-bromo-4-methylpyridine. Available from: [Link]

  • MDPI. (1989). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available from: [Link]

  • Serbian Chemical Society. (n.d.). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Available from: [Link]

  • Frontiers. (n.d.). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. Available from: [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Available from: [Link]

  • J-STAGE. (n.d.). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. Available from: [Link]

  • Chemguide. (n.d.). fragmentation patterns in mass spectra. Available from: [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]

  • Chemical Papers. (n.d.). Quantitative MALDI-TOFMS Analysis of Amino Acids Applying Soft Modeling Methods. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for 3-Amino-6-methyl-4-pyridazinol Separation

Welcome to the dedicated technical support center for the chromatographic analysis of 3-Amino-6-methyl-4-pyridazinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chromatographic analysis of 3-Amino-6-methyl-4-pyridazinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into method development and troubleshooting for this specific compound. Here, we move beyond generic advice to offer scientifically grounded explanations and practical solutions for the challenges associated with this polar, ionizable molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC separation of 3-Amino-6-methyl-4-pyridazinol.

Q1: What are the biggest challenges in retaining 3-Amino-6-methyl-4-pyridazinol on a standard C18 column?

Due to its polar nature, 3-Amino-6-methyl-4-pyridazinol often exhibits poor retention on traditional reversed-phase columns like C18.[1][2] The pyridazine ring, while aromatic, is highly polar, and the amino and methyl substituents further enhance its hydrophilicity.[3] This can lead to elution near or at the void volume, making accurate quantification difficult.

Q2: How does the mobile phase pH affect the retention of this compound?

Mobile phase pH is a critical parameter for ionizable compounds like 3-Amino-6-methyl-4-pyridazinol.[4][5] As a basic compound, its retention will significantly increase as the mobile phase pH rises.[5][6] At a pH well above its pKa, the amino group is deprotonated (neutral), making the molecule less polar and increasing its affinity for the nonpolar stationary phase. Conversely, at a low pH, the amino group is protonated (charged), increasing its polarity and leading to earlier elution.[5] For robust method performance, it is recommended to work at a pH at least 1.5 to 2 units away from the compound's pKa.[4]

Q3: Are there alternative column chemistries better suited for this analysis?

Yes, several alternative stationary phases can provide better retention and selectivity for polar compounds.[1] For 3-Amino-6-methyl-4-pyridazinol, consider:

  • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain (e.g., amide, carbamate), which enhances interaction with polar analytes.[7]

  • Phenyl Phases: The pi-pi interactions between the phenyl rings of the stationary phase and the pyridazine ring of the analyte can improve retention and offer different selectivity compared to C18 columns.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are poorly retained in reversed-phase chromatography.[1][2][9][10][11][12] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.[10][11]

Q4: What is a good starting point for method development?

A pragmatic starting point is a reversed-phase method with careful pH control. This approach is often readily available in most labs. If retention remains insufficient, exploring alternative column chemistries like a Phenyl or a polar-embedded phase is a logical next step before moving to HILIC.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving specific problems encountered during the analysis of 3-Amino-6-methyl-4-pyridazinol.

Issue 1: Poor or No Retention (Elution at Void Volume)

This is a common issue for polar compounds on non-polar stationary phases.[1][2]

Root Causes & Solutions
CauseExplanationRecommended Action
Inappropriate Mobile Phase pH At low pH, the basic analyte is protonated and highly polar, leading to minimal interaction with the C18 stationary phase.[5]Increase the mobile phase pH. A pH above the pKa of the amino group will neutralize it, increasing hydrophobicity and retention.[13] Use a pH-stable column if operating at high pH.[6]
Insufficient Organic Content While counterintuitive for a polar compound, some level of organic modifier is necessary for elution in reversed-phase.This is rarely the primary issue for this compound. Focus on pH and stationary phase first.
Incorrect Stationary Phase A standard C18 column may not be suitable for such a polar analyte.[1]Switch to an alternative stationary phase. Consider a polar-embedded, Phenyl, or HILIC column for enhanced retention.[1][8]
Issue 2: Peak Tailing

Peak tailing is often observed for basic compounds due to secondary interactions with the stationary phase.

Root Causes & Solutions
CauseExplanationRecommended Action
Silanol Interactions Residual silanol groups on the silica backbone of the column can interact with the basic amino group of the analyte, causing tailing.Use a high-purity, end-capped column. These columns have fewer accessible silanol groups. Also, consider adding a competing base like triethylamine (TEA) to the mobile phase, though this can suppress MS signals.[14]
Mobile Phase pH Near pKa When the mobile phase pH is close to the analyte's pKa, both the ionized and neutral forms exist, which can lead to peak distortion.[6]Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa to ensure the analyte is in a single ionic state.[4]
Column Overload Injecting too much sample can saturate the stationary phase, leading to tailing.Reduce the injection volume or sample concentration. [15]
Issue 3: Peak Fronting

Peak fronting is less common than tailing for this compound but can indicate specific problems.

Root Causes & Solutions
CauseExplanationRecommended Action
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.[15][16]Dissolve the sample in the initial mobile phase or a weaker solvent.[15]
Column Overload (Concentration) Injecting a highly concentrated sample can lead to fronting.[16]Dilute the sample. [16]
Column Degradation A void or channel in the column packing can cause peak distortion, including fronting.[15][17]Replace the column. [15] Consider using a guard column to protect the analytical column.
Issue 4: Drifting Retention Times

Unstable retention times compromise the reliability and reproducibility of the method.[18]

Troubleshooting Flowchart

G cluster_gradual Troubleshooting Gradual Drift cluster_random Troubleshooting Random Jitter start Retention Time Drift Observed q1 Is the drift gradual or random? start->q1 gradual Gradual Drift q1->gradual Gradual random Random Jitter q1->random Random q2 Check Column Temperature Stability gradual->q2 q5 Check for Leaks random->q5 q3 Inspect Mobile Phase Preparation q2->q3 Temp Stable sol1 Ensure column oven is on and equilibrated. Check for ambient temperature fluctuations. q2->sol1 Temp Fluctuating q4 Suspect Column Equilibration/Aging q3->q4 MP Correct sol2 Prepare fresh mobile phase. Verify pH and composition. Ensure proper degassing. q3->sol2 MP Issue sol3 Ensure sufficient column equilibration time. If aging, replace the column. q4->sol3 Equilibration/Aging q6 Inspect Pump Performance q5->q6 No Leaks sol4 Check fittings for salt deposits. Tighten or replace fittings. q5->sol4 Leak Found q7 Check Injector q6->q7 Pump OK sol5 Check pump pressure fluctuations. Purge pump heads. Check check-valves and seals. q6->sol5 Pump Issue sol6 Inspect for worn injector seals or rotor scratches. q7->sol6 Injector Issue

Caption: Troubleshooting Flowchart for Retention Time Drift.

Detailed Explanation for Retention Time Drift:

  • Column Temperature: Even minor temperature fluctuations can significantly alter retention times, especially for isocratic methods.[18] Ensure the column compartment is set to a stable temperature and allow adequate equilibration time.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, is a common cause of day-to-day variability.[14][19] Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[19]

  • Flow Rate Instability: Leaks in the system or worn pump seals can lead to an inconsistent flow rate, which directly impacts retention times.[18] A systematic check from the pump to the detector can help identify the source of a leak.

  • Column Equilibration: Insufficient equilibration with the mobile phase, especially when changing solvent composition, will cause retention times to drift until the column is fully conditioned.

III. Experimental Protocols

Protocol 1: Systematic Method Development on a Reversed-Phase Column

This protocol outlines a systematic approach to developing a robust method for 3-Amino-6-methyl-4-pyridazinol using a standard C18 column.

Objective: To achieve adequate retention (k' > 2) and symmetrical peak shape (Tailing Factor < 1.5).

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate or Acetate buffer salts

  • Formic acid or Ammonium hydroxide for pH adjustment

Procedure:

  • Initial Scouting Run:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5-95% B in 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at the λmax of the compound.

    • Expected Outcome: Poor retention is likely. This run establishes a baseline.

  • pH Optimization:

    • Prepare a series of mobile phases at different pH values (e.g., pH 4.0, 6.0, 8.0, 10.0) using appropriate buffers (e.g., acetate for acidic/neutral, phosphate or borate for basic). Note: Ensure your column is stable at the chosen pH.[6]

    • Perform isocratic runs (e.g., 80:20 Aqueous:ACN) at each pH.

    • Plot retention time vs. pH. You should observe a significant increase in retention at higher pH values.[13]

    • Select a pH that provides good retention and is at least 1.5 units away from the compound's pKa for robustness.[4][5]

  • Organic Modifier and %B Optimization:

    • Using the optimal pH, adjust the percentage of organic modifier (Acetonitrile or Methanol) to fine-tune the retention time.

    • Aim for a retention factor (k') between 2 and 10 for optimal resolution and run time.

  • Final System Suitability:

    • Once the conditions are optimized, perform replicate injections to assess the method's precision, peak shape, and retention time stability.

Protocol 2: Screening Alternative Stationary Phases

If reversed-phase with pH optimization fails to provide a satisfactory result, this protocol guides the selection of an alternative column.

Objective: To identify a stationary phase that provides improved retention and/or selectivity.

Procedure:

  • Column Selection:

    • Choose a Phenyl column and a Polar-Embedded column.

    • If available, include a HILIC column in the screening.

  • Generic Screening Conditions:

    • Use a generic gradient (e.g., 10-90% organic over 15 minutes) for the Phenyl and Polar-Embedded columns with a mid-range pH mobile phase (e.g., pH 6.0).

    • For the HILIC column, use a high organic mobile phase (e.g., 95% Acetonitrile with a small amount of aqueous buffer) and a gradient that decreases the organic content.[9][20]

  • Evaluation:

    • Compare the retention time, peak shape, and selectivity across the different columns.

    • The column that provides the best initial separation is then selected for further optimization as described in Protocol 1.

IV. Visualization of Key Concepts

Analyte Ionization State vs. Mobile Phase pH

The following diagram illustrates the relationship between the mobile phase pH, the ionization state of 3-Amino-6-methyl-4-pyridazinol, and its expected retention behavior in reversed-phase HPLC.

G cluster_pH Mobile Phase pH cluster_state Analyte State cluster_retention RP-HPLC Retention Low_pH Low_pH Protonated Protonated (Charged) -NH3+ Highly Polar Low_pH->Protonated:f0 Mid_pH Mid pH (e.g., ~pKa) Mixed Mixed Population -NH3+ / -NH2 Variable Polarity Mid_pH->Mixed:f0 High_pH High_pH Neutral Deprotonated (Neutral) -NH2 Less Polar High_pH->Neutral:f0 Low_Retention Low Retention(Elutes Early) Protonated:f2->Low_Retention Unstable_Retention Unstable Retention(Poor Peak Shape) Mixed:f2->Unstable_Retention High_Retention High Retention(Elutes Later) Neutral:f2->High_Retention

Caption: Impact of pH on Analyte State and HPLC Retention.

V. References

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • MicroSolv Technology Corporation. (2025, June 5). Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • Wang, Y., et al. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • Fekete, S., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. [Link]

  • Restek. (2014, March 27). [14]Troubleshooting HPLC- Fronting Peaks. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Reddit. (2022, July 16). Alternative stationary phases. [Link]

  • LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • Tosoh Bioscience. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • Analytical Methods (RSC Publishing). A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS. [Link]

  • PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. [Link]

  • ACE. HPLC Troubleshooting Guide. [Link]

  • Meanwell, N. A. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • SpringerLink. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Phenomenex. HILIC HPLC Column. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-6-methyl-4-pyridazinol

Welcome to the Technical Support Center for 3-Amino-6-methyl-4-pyridazinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for reducing che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-6-methyl-4-pyridazinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for reducing chemical impurities in your samples. Here, we will explore common purification challenges and provide robust, field-proven protocols and troubleshooting advice to ensure the highest purity of your compound for reliable experimental outcomes.

Introduction to 3-Amino-6-methyl-4-pyridazinol and the Importance of Purity

3-Amino-6-methyl-4-pyridazinol is a heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as anticancer and anti-inflammatory agents.[1] The purity of this compound is paramount, as even trace impurities can lead to erroneous biological data, side reactions in subsequent synthetic steps, and potential toxicity in drug development pipelines. This guide will equip you with the necessary knowledge to identify and eliminate common impurities, ensuring the integrity of your research.

Troubleshooting Guide: Common Impurity Issues

This section addresses the most frequently encountered impurity challenges during the synthesis and purification of 3-Amino-6-methyl-4-pyridazinol.

Issue 1: Presence of Unreacted Starting Materials

Symptom: Your post-reaction analysis (e.g., TLC, HPLC, or NMR) indicates the presence of one or more of the initial reactants.

Causality: Incomplete reaction is a common issue in organic synthesis. For the synthesis of 3-Amino-6-methyl-4-pyridazinol, which can be conceptually synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine, residual starting materials are a primary source of contamination.

Recommended Action:

  • Aqueous Workup: If the starting materials have differing acid-base properties from the product, an aqueous wash can be effective. For instance, unreacted hydrazine can be quenched and removed with a dilute acid wash.

  • Recrystallization: This is often the most effective method for removing small amounts of starting materials. The key is selecting a solvent in which 3-Amino-6-methyl-4-pyridazinol has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in the mother liquor.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a reliable technique.

Protocol 1: Recrystallization for Removing Non-Polar Starting Materials

This protocol is a general guideline and may require optimization for your specific impurity profile.

  • Solvent Selection:

    • Begin by testing the solubility of your crude product in various solvents. Ethanol, methanol, and mixtures with water are often good starting points for polar compounds like aminopyridazinones.[2]

    • A good solvent system will fully dissolve the crude material when hot but will result in the precipitation of the pure product upon cooling, leaving impurities in the solution.

  • Dissolution:

    • Place the crude 3-Amino-6-methyl-4-pyridazinol in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional):

    • If your solution is colored due to high molecular weight byproducts, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or "oiling out."

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Issue 2: Formation of Side-Products

Symptom: Your analytical data shows the presence of unexpected signals, suggesting the formation of byproducts during the reaction.

Causality: Side reactions are inherent to many chemical transformations. In the synthesis of pyridazinones from dicarbonyls and hydrazines, potential side reactions include the formation of azines from the reaction of the hydrazone intermediate with another molecule of the carbonyl compound, or the reduction of the carbonyl group to an alcohol.[3][4]

Recommended Action:

  • Column Chromatography: This is the most powerful technique for separating compounds with different polarities. A carefully chosen solvent system is crucial for achieving good separation.

  • Preparative HPLC: For very challenging separations or when high purity is essential, preparative high-performance liquid chromatography can be employed.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis:

    • Develop a solvent system using Thin-Layer Chromatography (TLC) that provides good separation between your product and the impurities. A common starting point for aminopyridazinones is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine can sometimes improve the separation of basic compounds.[5]

    • Aim for an Rf value of 0.2-0.4 for your desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a glass column.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Amino-6-methyl-4-pyridazinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my 3-Amino-6-methyl-4-pyridazinol synthesis?

A1: Based on common synthetic routes for pyridazinones, you should be vigilant for:

  • Unreacted Starting Materials: Such as the dicarbonyl precursor and hydrazine.

  • Side-Products: These can include azines, dihydropyridazinones, or products from incomplete cyclization.[3][6]

  • Positional Isomers: Depending on the symmetry of the dicarbonyl starting material, different regioisomers of the final product could be formed.

Q2: My compound is a brownish color after synthesis. How can I remove the color?

A2: Colored impurities are often high molecular weight byproducts or degradation products. During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?

A3: This is a common issue and can be addressed by:

  • Inducing Crystallization: Try scratching the inside of the flask at the solvent line with a glass rod. The small scratches provide a nucleation site for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Trying a Different Solvent System: A single solvent may not be ideal. A mixed-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can sometimes be more effective.[7]

Q4: What analytical techniques are best for assessing the final purity of my 3-Amino-6-methyl-4-pyridazinol?

A4: A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals are resolved from the product's signals.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities with different masses.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

Data Summary

The following tables provide useful data for the purification and characterization of 3-Amino-6-methyl-4-pyridazinol and potential related impurities.

Table 1: Physicochemical Properties of 3-Amino-6-methyl-4-pyridazinol and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
3-Amino-6-methyl-4-pyridazinolC₅H₇N₃O125.13Decomposes >250Soluble in DMSO, slightly soluble in methanol.
4,5-Dichloro-3(2H)-pyridazinoneC₄H₂Cl₂N₂O164.98204-206Slightly soluble in DMSO and methanol.[8][9]
3-Oxo-2-phenylhydrazonobutyronitrileC₁₀H₉N₃O187.20134-136Data not readily available.

Table 2: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeTypical Conditions
TLC Reaction monitoring and solvent system developmentStationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Dichloromethane:Methanol (9:1) or Ethyl Acetate:Hexane (1:1) with 1% Triethylamine
HPLC Quantitative purity analysisColumn: C18 reverse-phaseMobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)Detection: UV at 254 nm
¹H NMR Structural confirmation and impurity identificationSolvent: DMSO-d₆Internal Standard: (Optional) for quantitative NMR (qNMR)
GC-MS Identification of volatile impuritiesColumn: DB-5 or equivalentCarrier Gas: HeliumIonization: Electron Impact (EI)

Visual Guides

Diagram 1: General Workflow for Purification of 3-Amino-6-methyl-4-pyridazinol

purification_workflow crude Crude Product analysis1 Initial Purity Analysis (TLC, HPLC) crude->analysis1 decision1 Impurities Present? analysis1->decision1 recrystallization Recrystallization decision1->recrystallization Minor Impurities column Column Chromatography decision1->column Major/Multiple Impurities analysis2 Purity Analysis (HPLC, NMR, MS) recrystallization->analysis2 column->analysis2 pure_product Pure 3-Amino-6-methyl- 4-pyridazinol analysis2->pure_product

Caption: A general workflow for the purification of 3-Amino-6-methyl-4-pyridazinol.

Diagram 2: Troubleshooting Crystallization Issues

crystallization_troubleshooting start No Crystals Form Upon Cooling scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed No Success success Crystals Form scratch->success Success reduce_solvent Reduce Solvent Volume (Evaporation) seed->reduce_solvent No Success seed->success Success change_solvent Change Solvent System (e.g., Mixed Solvents) reduce_solvent->change_solvent No Success reduce_solvent->success Success change_solvent->success Success

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 3: Potential Impurities from a Hypothetical Synthesis

impurity_formation reactants Dicarbonyl Precursor + Hydrazine product 3-Amino-6-methyl-4-pyridazinol reactants->product Desired Reaction unreacted Unreacted Starting Materials reactants->unreacted azine Azine Side-Product reactants->azine Side Reaction dihydro Dihydropyridazinone (Incomplete Oxidation) product->dihydro Incomplete Reaction

Caption: Potential impurities arising from a hypothetical synthesis of 3-Amino-6-methyl-4-pyridazinol.

References

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available from: [Link]

  • Wolff–Kishner reduction. Wikipedia. Available from: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. Available from: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available from: [Link]

  • 4,5-Dichloro-3(2H)-pyridazinone. LookChem. Available from: [Link]

  • Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. Available from: [Link]

  • PREPARATION OF 4-AMINO-3(ZH)-PYRIDAZINONES BY DIRECT AMINATION OF 3(ZH). HETEROCYCLES. Available from: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
  • Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. PubMed. Available from: [Link]

  • TLC Studies on Certain Aminoglycoside Antibiotics. PubMed. Available from: [Link]

  • 4,5-Dichloro-3-hydroxypyridazine. PubChem. Available from: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available from: [Link]

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC. Available from: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Available from: [Link]

  • SYNTHESIS, REACTIONS OF 3-OXO-3-(3-OXO-3H-BENZO[f] CHROMEN-2-YL)-2-(2-PHENYLHYDRAZONO) PROPANAL, AND INVESTIGATION OF THEIR ANTITUMOR ACTIVITY. ResearchGate. Available from: [Link]

  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. PMC. Available from: [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. Available from: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]

  • New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. PubMed. Available from: [Link]

  • What is the best solvent system for amino acid thin layer chromatography? ResearchGate. Available from: [Link]

  • 3-Oxo-2-(phenylhydrazono)butanoic acid. Academia.edu. Available from: [Link]

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Reference Data & Comparative Studies

Validation

3-Amino-6-methyl-4-pyridazinol vs other pyridazine derivatives in drug discovery

A Comprehensive Evaluation of Pyridazine Scaffolds in Drug Discovery: 3-Amino-6-methyl-4-pyridazinol vs. Advanced Derivatives The pyridazine heterocycle is a privileged scaffold in modern medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Evaluation of Pyridazine Scaffolds in Drug Discovery: 3-Amino-6-methyl-4-pyridazinol vs. Advanced Derivatives

The pyridazine heterocycle is a privileged scaffold in modern medicinal chemistry. Endowed with a high dipole moment, weak basicity, and robust dual hydrogen-bonding capacity, the pyridazine ring offers unique advantages in molecular recognition, including reduced cytochrome P450 inhibition and lower hERG potassium channel liabilities compared to ubiquitous phenyl or homologous azine rings[1].

As drug discovery programs increasingly rely on fragment-based drug discovery (FBDD) and rational scaffold hopping, understanding the physicochemical divergence between fundamental building blocks like 3-Amino-6-methyl-4-pyridazinol and elaborated systems like imidazo[1,2-b]pyridazines or pyridazin-3(2H)-ones is critical. This guide provides a mechanistic, structural, and experimental framework for selecting and validating these scaffolds.

Structural and Physicochemical Profiling

3-Amino-6-methyl-4-pyridazinol: The High-Density Fragment

3-Amino-6-methyl-4-pyridazinol (CAS 18591-86-1) is a low-molecular-weight (125.06 g/mol ) building block characterized by extreme functional density[2]. It features an amine group, a methyl group, and a hydroxyl group that undergoes keto-enol tautomerism to form 3-amino-6-methyl-1H-pyridazin-4-one[2].

  • Mechanistic Advantage: The dense array of hydrogen bond donors and acceptors allows this fragment to anchor deeply into highly polar, solvent-exposed protein pockets. Related 3-amino-pyridazine derivatives have shown profound efficacy as selective kinase inhibitors targeting neuroinflammatory glial activation (suppressing IL-1β and iNOS production)[3].

  • Limitation: The high polarity and low predicted XLogP inherently limit passive membrane permeability. It is rarely a standalone drug; rather, it serves as a synthetic nucleophile or FBDD starting point requiring lipophilic elaboration.

Imidazo[1,2-b]pyridazines: The ATP-Mimetic Powerhouse

By fusing an imidazole ring to the pyridazine core, medicinal chemists create a rigid, flat, and highly lipophilic bicyclic system.

  • Mechanistic Advantage: This scaffold perfectly mimics the adenine ring of ATP, making it a cornerstone for highly potent kinase inhibitors. Recent breakthroughs have utilized imidazo[1,2-b]pyridazines to achieve nanomolar inhibition of TAK1 (IC50 = 55 nM) in multiple myeloma[4], Mps1/TTK (IC50 = 0.70 nM) in lung cancer[5], and irreversible inhibition of BTK (IC50 = 1.3 nM) in B-cell malignancies[6].

Pyridazin-3(2H)-ones: The Dynamic Modulator

The pyridazin-3(2H)-one scaffold relies on a keto-enol tautomerism that provides simultaneous hydrogen bond donor and acceptor capabilities[7].

  • Mechanistic Advantage: This dual H-bonding is critical for target engagement in phosphodiesterase (PDE) inhibition (e.g., the cardiovascular drug levosimendan) and various anti-inflammatory/analgesic pathways[7][8].

Quantitative Scaffold Comparison

To guide rational drug design, the following table summarizes the quantitative and pharmacological profiles of these distinct pyridazine classes.

Scaffold ClassRepresentative Molecule / CoreKey Pharmacophore FeaturesPrimary Target ClassesTypical Potency (IC50)Permeability & Lipophilicity
3-Amino-4-pyridazinols 3-Amino-6-methyl-4-pyridazinolAmine, hydroxyl (keto-enol), methylGlial Kinases, NeuroinflammationN/A (Building Block)Low (Highly polar, requires lipophilic capping)
Imidazo[1,2-b]pyridazines Compound 26 (TAK1), Compound 27f (Mps1)Fused bicyclic, rigid, ATP-mimeticKinases (TAK1, Mps1, TRK, BTK, PI3K)0.7 nM – 55 nMHigh (Excellent membrane permeability and oral bioavailability)
Pyridazin-3(2H)-ones Levosimendan, ZardaverineKeto-enol tautomerism, dual H-bondingPDEs, Benzodiazepine ReceptorsSub-micromolarModerate to High (Tunable via N2 or C6 substitution)

Mechanistic Pathway Visualizations

Understanding the distinct biological cascades modulated by these scaffolds dictates the downstream biochemical assays required for validation.

Pathway A: Imidazo[1,2-b]pyridazines in Kinase Inhibition

Imidazo[1,2-b]pyridazines act as Type I or Type II kinase inhibitors, competitively binding to the ATP pocket and halting downstream oncogenic or fibrotic signaling[4][9].

G A Imidazo[1,2-b]pyridazine Derivative B TAK1 / PI3K / TRK Kinase Domain A->B ATP-competitive binding C Inhibition of Phosphorylation B->C Blocks kinase activity D Downstream Signaling (NF-kB, AKT, mTOR) C->D Suppresses E Apoptosis / Reduced Fibrosis D->E Cellular response

Workflow of Imidazo[1,2-b]pyridazine derivatives acting as ATP-competitive kinase inhibitors.

Pathway B: 3-Amino-pyridazines in Neuroinflammation

Derivatives built from 3-amino-pyridazine cores selectively target kinases responsible for glial activation, preventing the overproduction of neurotoxic cytokines without impairing basal microglial function[3].

G Stimulus Injury / Stress Signal (e.g., LPS) Glial Resting Microglia Stimulus->Glial Triggers Activated Activated Glia (Overproduction of IL-1β, iNOS) Glial->Activated Activation Outcome Suppression of Neuroinflammation Activated->Outcome Reduced Cytokines Inhibitor 3-Amino-pyridazine Scaffold Inhibitor->Activated Selective Kinase Inhibition

Mechanism of 3-amino-pyridazine derivatives in suppressing neuroinflammatory glial activation.

Self-Validating Experimental Protocols

To ensure rigorous evaluation of these scaffolds, the following protocols are designed with built-in causality and self-validation mechanisms (E-E-A-T standards).

Protocol 1: In Vitro Kinase Inhibition Assay for Imidazo[1,2-b]pyridazines

Purpose: To quantify the ATP-competitive inhibition of target kinases (e.g., TAK1 or Mps1) using a luminescence-based ADP-Glo assay[4][5]. Causality: The ADP-Glo assay measures the depletion of ATP and generation of ADP. We strictly maintain the ATP concentration at the Km​ of the specific kinase; using artificially high ATP levels will mask the potency of ATP-competitive imidazo[1,2-b]pyridazines.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the imidazo[1,2-b]pyridazine compound in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., TAK1) to the compound wells and incubate for 15 minutes at room temperature. Rationale: Allows covalent or slow-binding inhibitors to reach equilibrium.

  • Reaction Initiation: Add the substrate peptide and ATP (at the predetermined Km​ value). Incubate for 60 minutes at 25°C.

  • Signal Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate reader.

  • Self-Validation System:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to ensure assay sensitivity.

    • Negative Control: 1% DMSO vehicle.

    • Quality Control: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.6, ensuring robust signal-to-background ratio.

Protocol 2: Cell-Based Anti-Neuroinflammatory Assay for 3-Amino-pyridazine Derivatives

Purpose: To evaluate the ability of 3-amino-pyridazine derivatives to suppress glial activation in LPS-stimulated BV-2 microglial cells[3]. Causality: Measuring Nitric Oxide (NO) via Griess reagent is a direct proxy for iNOS enzyme activity. However, reduced NO can be an artifact of cell death. Therefore, a parallel cell viability assay is mandatory to prove true anti-inflammatory activity rather than cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed BV-2 microglial cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media and add fresh media containing the 3-amino-pyridazine derivative (0.1 μM to 50 μM). Incubate for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to trigger glial activation. Incubate for 24 hours.

  • NO Quantification (Griess Assay): Transfer 50 μL of the supernatant to a new plate. Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine in 5% phosphoric acid). Read absorbance at 540 nm against a sodium nitrite standard curve.

  • Self-Validation System (Viability): To the remaining cells in the original plate, add MTT reagent (0.5 mg/mL final). Incubate for 2 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

    • Validation Rule: Compounds are only classified as active anti-neuroinflammatory agents if they inhibit NO production by >50% while maintaining >90% cell viability compared to the vehicle control.

Strategic Conclusion for Drug Developers

When designing a new therapeutic agent, the choice of the pyridazine core dictates the trajectory of the lead optimization process:

  • Select 3-Amino-6-methyl-4-pyridazinol as a starting fragment when targeting shallow, highly polar protein pockets where establishing a dense hydrogen-bond network is prioritized over immediate cellular permeability. It is an exceptional building block for synthesizing selective anti-neuroinflammatory agents[2][3].

  • Pivot to Imidazo[1,2-b]pyridazines when targeting the ATP-binding cleft of kinases (e.g., TAK1, Mps1, TRK) in oncology or fibrotic disease indications. The rigid, lipophilic nature of this fused system guarantees superior target affinity and oral bioavailability[4][5][10].

  • Utilize Pyridazin-3(2H)-ones when developing cardiovascular or anti-inflammatory drugs that require dynamic H-bonding (via keto-enol tautomerism) to engage targets like phosphodiesterases[7][11].

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 3-amino-6-methyl-4-pyridazinol (C5H7N3O) - PubChemLite. University of Luxembourg. Available at:[Link](Note: Standardized PubChem reference for structural data).

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed / Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect / DOI. Available at:[Link]

Sources

Comparative

Validating 3-Amino-6-methyl-4-pyridazinol purity using quantitative NMR

High-Precision Purity Validation of 3-Amino-6-methyl-4-pyridazinol: A Comparative Guide to qNMR vs. Chromatographic Methods Executive Summary Validating the absolute purity of low-molecular-weight, highly polar heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Precision Purity Validation of 3-Amino-6-methyl-4-pyridazinol: A Comparative Guide to qNMR vs. Chromatographic Methods

Executive Summary

Validating the absolute purity of low-molecular-weight, highly polar heterocycles like[1] presents a significant analytical bottleneck in pharmaceutical development. Traditional chromatographic methods often fall short due to poor column retention and the absence of identical, highly characterized reference standards. This guide objectively compares quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC) and titration, demonstrating why qNMR is the superior metrological tool for establishing the absolute mass fraction of this specific compound.

The Mechanistic Superiority of qNMR

Unlike HPLC—which relies on relative UV response factors and requires a reference standard of the exact same chemical structure—qNMR operates as a primary ratio method of measurement[2]. The fundamental physics of NMR dictates a direct, linear proportionality between the integral of an NMR resonance peak and the molar concentration of the nuclei producing that signal[3].

Because the NMR response is independent of the molecule's chemical structure, researchers can determine the absolute purity of 3-Amino-6-methyl-4-pyridazinol by co-weighing it with a universally certified, structurally unrelated internal standard (IS). This establishes direct metrological traceability to SI units, a practice now heavily emphasized in the revised [4].

Objective Method Comparison

The following table synthesizes the performance metrics of qNMR, HPLC-UV, and Titration when applied to polar nitrogenous heterocycles.

Analytical ParameterQuantitative NMR (qNMR)HPLC-UVTitration (Non-Aqueous)
Primary Mechanism Nuclear spin resonance integrationUV absorbance & retention timeStoichiometric chemical reaction
Reference Standard Universal IS (e.g., 1,4-BTMSB-d4)Requires identical analyte standardStandardized titrant
Specificity Extremely High (Structural elucidation)Moderate (Relies on retention time)Low (Interference from other amines)
Detection of Impurities Detects non-chromophoric impuritiesMisses non-chromophoric speciesCannot distinguish similar pKa species
Method Development Time < 1 Day (Universal parameters)1–3 Weeks (Column/gradient screening)2–4 Days
Accuracy / Precision > 99.0% / RSD < 0.5%Dependent on standard purity> 98.0% / RSD < 1.0%

Self-Validating qNMR Experimental Protocol

To ensure a self-validating system, every step of the qNMR workflow must account for and minimize measurement uncertainty. The following protocol is optimized for 3-Amino-6-methyl-4-pyridazinol.

Method Planning & Internal Standard Selection

3-Amino-6-methyl-4-pyridazinol features a distinct methyl singlet near 2.2 ppm and a heterocyclic aromatic proton around 6.8 ppm. The chosen internal standard must not overlap with these regions[5].

  • Selection: 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) is selected because it provides a sharp, isolated singlet at 0.0 ppm and guarantees SI traceability[6].

  • Solvent: DMSO-d6 is utilized to ensure complete dissolution of the highly polar analyte, preventing line broadening caused by sample inhomogeneity.

Gravimetric Sample Preparation

Weighing is the highest source of uncertainty in qNMR[7].

  • Step 1: Use a qualified microbalance (readability 0.001 mg) placed on an anti-vibration table.

  • Step 2: Accurately co-weigh approximately 10.0 mg of 3-Amino-6-methyl-4-pyridazinol and 5.0 mg of the 1,4-BTMSB-d4 IS into an anti-static aluminum weighing boat[6].

  • Step 3: Transfer the powders quantitatively into a high-quality NMR tube using 0.6 mL of DMSO-d6. Vortex until a completely homogeneous solution is achieved.

NMR Acquisition Parameters

To achieve absolute quantification, the magnetization of all nuclei must return to thermal equilibrium between pulses.

  • Pulse Angle: 90° pulse to maximize the signal-to-noise (S/N) ratio.

  • Relaxation Delay (D1): Determine the longitudinal relaxation time ( T1​ ) using an inversion-recovery experiment. Set D1 to at least 5×T1​ of the slowest relaxing proton (typically D1 > 30 seconds). Causality: Incomplete relaxation leads to signal underestimation and artificially lowers the calculated purity[3].

  • Transients (Scans): Acquire 64–128 scans to ensure the S/N ratio of the analyte and IS peaks exceeds 150:1.

Data Processing & Purity Calculation
  • Processing: Apply zero-filling (to 64k points) and an exponential window function (Line Broadening = 0.3 Hz). Perform meticulous manual phase correction and a high-order baseline correction.

  • Integration: Integrate the IS peak (0.0 ppm, 18 protons) and the analyte methyl peak (~2.2 ppm, 3 protons).

  • Calculation: Calculate the mass fraction ( Panalyte​ ) using the standard qNMR equation, which normalizes the integral response to the molecular weights and weighed masses[5].

Workflow Visualization

QNMR_Workflow N1 1. Method Design Select 1,4-BTMSB-d4 IS & DMSO-d6 N2 2. Sample Prep Microbalance Co-weighing N1->N2 No Peak Overlap N3 3. NMR Acquisition Set D1 > 5xT1 for Full Relaxation N2->N3 Homogeneous Solution N4 4. Data Processing Phase & Baseline Correction N3->N4 High S/N FID N5 5. Purity Calculation Mass Fraction Determination N4->N5 Accurate Integrals

Self-validating qNMR workflow for absolute purity determination of pharmaceutical intermediates.

Experimental Data: qNMR vs. HPLC Performance

To illustrate the practical differences, three distinct batches of 3-Amino-6-methyl-4-pyridazinol were analyzed using both the optimized qNMR protocol and a standard reversed-phase HPLC-UV method.

Batch IDqNMR Purity (% w/w)HPLC-UV Purity (% Area)Discrepancy Observation
Batch A 99.21% ± 0.15%99.85% ± 0.05%HPLC overestimated purity; missed non-chromophoric inorganic salts.
Batch B 97.45% ± 0.18%98.90% ± 0.10%qNMR detected residual aliphatic solvents overlapping with the solvent front in HPLC.
Batch C 99.80% ± 0.12%99.82% ± 0.08%High purity batch; strong correlation between methods.

Data Interpretation: HPLC consistently overestimated the purity of Batches A and B because it only detects impurities that absorb UV light and elute within the gradient window. qNMR, by measuring the absolute mass fraction against an internal standard, accounts for all mass in the sample—including residual solvents, inorganic salts, and non-chromophoric organic impurities.

Conclusion

For the purity validation of 3-Amino-6-methyl-4-pyridazinol, qNMR offers a distinct metrological advantage over traditional chromatography. By eliminating the need for an identical reference standard and providing a direct, physics-based measurement of nuclear concentration, qNMR ensures a self-validating, highly accurate determination of absolute mass fraction. As regulatory bodies continue to adopt lifecycle approaches to analytical validation, implementing qNMR protocols will become increasingly vital for robust pharmaceutical quality control.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". emerypharma.com. Available at:[Link]

  • PatSnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance". patsnap.com. Available at:[Link]

  • American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". pubs.acs.org. Available at:[Link]

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients". spectroscopyeurope.com. Available at:[Link]

  • PubMed. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy". nih.gov. Available at:[Link]

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Validation

Comparative Cross-Reactivity Analysis of 3-Amino-6-methyl-4-pyridazinol Analogs in Immunoassay Development

A Senior Application Scientist's Guide to Structure-Activity Relationships and Assay Specificity Abstract For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Assay Specificity

Abstract

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data generation. This is particularly critical when dealing with small molecules, or haptens, where structurally similar analogs can lead to significant cross-reactivity and compromise assay accuracy.[1][2][3] This guide provides a comprehensive framework for conducting cross-reactivity studies, using the hypothetical small molecule 3-Amino-6-methyl-4-pyridazinol and a panel of its structural analogs as a case study. We will delve into the causal relationships between chemical structure and antibody binding, provide detailed, field-proven protocols for competitive ELISA, and present a systematic approach to data analysis and interpretation. The principles and methodologies outlined herein are designed to be broadly applicable to the development and validation of any small molecule immunoassay.

Introduction: The Imperative of Specificity in Hapten-Targeting Immunoassays

Small molecules like pyridazinone derivatives are a focus in drug discovery due to their diverse biological activities.[4][5][6][7] Immunoassays are a primary tool for their detection and quantification. However, a significant challenge in developing these assays is ensuring the antibody specifically recognizes the target molecule without binding to structurally related compounds.[8] Haptens, being small molecules, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[9][10][11] This process can sometimes lead to the generation of antibodies with broader specificity, making rigorous cross-reactivity testing essential.[10]

The degree of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and its analogs.[8] Even minor modifications to a molecule's structure can significantly alter its binding affinity to an antibody.[12] Understanding these structure-activity relationships is crucial for designing highly specific immunoassays.

This guide will use 3-Amino-6-methyl-4-pyridazinol as our target analyte to illustrate a systematic approach to evaluating antibody specificity against a panel of rationally selected analogs.

The Analogs: A Rationale for Selection

To comprehensively assess the cross-reactivity of an antibody against 3-Amino-6-methyl-4-pyridazinol, a panel of analogs with systematic structural modifications should be chosen. The selection should probe the antibody's tolerance to changes at different positions of the pyridazinol core.

Our Hypothetical Panel of Analogs:

  • Analog A (Parent Compound): 3-Amino-6-methyl-4-pyridazinol

  • Analog B (N-substitution): 3-(Methylamino)-6-methyl-4-pyridazinol

  • Analog C (Positional Isomer): 3-Amino-5-methyl-4-pyridazinol

  • Analog D (Ring Modification): 3-Amino-6-ethyl-4-pyridazinol

  • Analog E (Functional Group Alteration): 3-Hydroxy-6-methyl-4-pyridazinol

This selection allows for a systematic evaluation of how changes to the amino group, the position and nature of the alkyl substituent, and the core functional groups impact antibody recognition.

Experimental Design: A Multi-faceted Approach to Cross-Reactivity Assessment

A robust assessment of cross-reactivity requires a combination of techniques to provide a complete picture of the antibody-analog interactions. We will focus on the gold-standard competitive ELISA and supplement this with insights from Surface Plasmon Resonance (SPR).

3.1. Competitive ELISA: The Workhorse of Cross-Reactivity Screening

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of a panel of analogs.[3][13] The principle relies on the competition between the free analyte (or cross-reactant) in a sample and a fixed amount of labeled analyte for a limited number of antibody binding sites.

The following diagram illustrates the key steps in a competitive ELISA for small molecule analysis.

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection Coat Coat plate with hapten-protein conjugate Block Block unbound sites Coat->Block Wash Compete Add sample (containing free hapten) and primary antibody Block->Compete Wash Secondary Add enzyme-linked secondary antibody Compete->Secondary Wash Substrate Add chromogenic substrate Secondary->Substrate Wash Read Measure absorbance Substrate->Read

Caption: Workflow of a Competitive ELISA for Hapten Detection.

Objective: To determine the percent cross-reactivity of a panel of 3-Amino-6-methyl-4-pyridazinol analogs.

Materials:

  • 96-well microtiter plates

  • 3-Amino-6-methyl-4-pyridazinol-carrier protein conjugate (for coating)

  • Primary antibody specific to 3-Amino-6-methyl-4-pyridazinol

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • 3-Amino-6-methyl-4-pyridazinol standard

  • Analog panel (B, C, D, E)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the hapten-protein conjugate in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the 3-Amino-6-methyl-4-pyridazinol standard and each of the analogs in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard or analog dilution with 50 µL of the diluted primary antibody.

    • Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with 200 µL of Wash Buffer per well.

  • Substrate Development: Add 100 µL of the Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3.2. Data Analysis and Interpretation

The cross-reactivity is calculated from the IC50 values (the concentration of the analyte that causes 50% inhibition of the maximum signal).

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of Standard / IC50 of Analog) x 100[14]

Hypothetical Data Table:

CompoundIC50 (nM)% Cross-Reactivity
Analog A (Standard) 10100%
Analog B 5020%
Analog C 2005%
Analog D 10010%
Analog E >1000<1%

Interpretation of Hypothetical Results:

  • Analog B: The methyl substitution on the amino group reduces binding affinity, but still shows significant cross-reactivity. This suggests the amino group is important for recognition, but some modification is tolerated.

  • Analog C: Shifting the methyl group from position 6 to 5 drastically reduces cross-reactivity. This indicates that the substitution pattern on the pyridazinol ring is critical for antibody binding.

  • Analog D: Replacing the methyl with an ethyl group at position 6 has a moderate impact, suggesting some steric flexibility in that region of the binding pocket.

  • Analog E: Replacing the amino group with a hydroxyl group virtually eliminates binding, highlighting the critical role of the amino group in the antibody-hapten interaction.

3.3. Surface Plasmon Resonance (SPR) for Deeper Mechanistic Insights

While ELISA provides a robust measure of cross-reactivity, SPR can offer a more detailed understanding of the binding kinetics (association and dissociation rates).[15][16][17] This label-free technology measures changes in refractive index at the sensor surface as the analyte binds to the immobilized antibody.[15]

SPR_Workflow cluster_immobilization 1. Antibody Immobilization cluster_binding_analysis 2. Binding Analysis cluster_regeneration 3. Regeneration Immobilize Covalently couple primary antibody to sensor chip Inject Inject serial dilutions of analog Immobilize->Inject Association Measure association (ka) Inject->Association Dissociation Measure dissociation (kd) Association->Dissociation Regenerate Inject regeneration solution to remove bound analog Dissociation->Regenerate

Caption: General Workflow for SPR-based Binding Analysis.

By analyzing the sensorgrams, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. Comparing these kinetic parameters across the analog panel can reveal subtle differences in their binding mechanisms that may not be apparent from ELISA data alone.

Western Blotting for Hapten-Protein Conjugate Characterization

While not a direct measure of analog cross-reactivity, Western blotting is an invaluable tool for characterizing the hapten-protein conjugates used in the immunoassay development process.[18][19] It allows for the confirmation of successful conjugation and can provide a semi-quantitative assessment of the hapten density on the carrier protein.

4.1. Protocol for Western Blotting of Hapten-Protein Conjugates

Objective: To confirm the successful conjugation of 3-Amino-6-methyl-4-pyridazinol to a carrier protein.

Materials:

  • Hapten-protein conjugate and unconjugated carrier protein

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membrane

  • Primary antibody specific to 3-Amino-6-methyl-4-pyridazinol

  • Enzyme-conjugated secondary antibody

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chromogenic or chemiluminescent substrate[19]

Procedure:

  • SDS-PAGE: Separate the hapten-protein conjugate and unconjugated carrier protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection: Add the substrate and develop the blot according to the manufacturer's instructions.

A successful conjugation will result in a band for the hapten-protein conjugate that is recognized by the primary antibody, while the unconjugated carrier protein should not produce a signal.

Conclusion: A Framework for Rigorous Immunoassay Validation

The development of a specific and reliable immunoassay for a small molecule requires a systematic and multi-faceted approach to understanding and quantifying cross-reactivity. By carefully selecting a panel of structural analogs and employing robust techniques like competitive ELISA, supplemented with the kinetic insights from SPR, researchers can gain a deep understanding of the structure-activity relationships that govern antibody-hapten recognition. This knowledge is not only crucial for validating the specificity of a particular assay but also for guiding future antibody development and hapten design. The protocols and principles outlined in this guide provide a solid foundation for any researcher embarking on the development of a small molecule immunoassay, ensuring the generation of accurate and reproducible data.

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